(E)-N-(6-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-3-tosylpropanamide
Description
(E)-N-(6-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-3-tosylpropanamide is a benzothiazole-derived compound featuring a methoxy group at the 6-position, a methyl group at the 3-position, and a propanamide chain linked to a tosyl (p-toluenesulfonyl) moiety. The (E)-configuration of the imine bond (C=N) in the benzothiazol-2-ylidene scaffold is critical for its stereoelectronic properties.
Properties
IUPAC Name |
N-(6-methoxy-3-methyl-1,3-benzothiazol-2-ylidene)-3-(4-methylphenyl)sulfonylpropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O4S2/c1-13-4-7-15(8-5-13)27(23,24)11-10-18(22)20-19-21(2)16-9-6-14(25-3)12-17(16)26-19/h4-9,12H,10-11H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJXPJUWMACMTKB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)CCC(=O)N=C2N(C3=C(S2)C=C(C=C3)OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N-(6-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-3-tosylpropanamide typically involves multiple steps:
Formation of the Benzo[d]thiazole Core: The benzo[d]thiazole core can be synthesized through the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.
Introduction of the Methoxy Group: The methoxy group is usually introduced via methylation of the hydroxyl group using methyl iodide or dimethyl sulfate in the presence of a base such as potassium carbonate.
Formation of the Tosyl-Propanamide Moiety: The tosyl-propanamide moiety can be synthesized by reacting tosyl chloride with propanamide in the presence of a base like triethylamine.
Coupling Reaction: The final step involves coupling the benzo[d]thiazole derivative with the tosyl-propanamide derivative under basic conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
(E)-N-(6-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-3-tosylpropanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, potentially leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, which may reduce the tosyl group to a thiol.
Substitution: Nucleophilic substitution reactions can occur at the methoxy group or the tosyl group, using reagents like sodium methoxide or sodium hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Thiols or amines.
Substitution: Methoxy-substituted derivatives or tosyl-substituted derivatives.
Scientific Research Applications
Chemistry
In chemistry, (E)-N-(6-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-3-tosylpropanamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.
Biology
In biological research, this compound can be used as a probe to study enzyme activities, particularly those involving sulfur-containing compounds. It may also serve as a ligand in the study of protein-ligand interactions.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may exhibit activity against certain types of cancer cells or act as an inhibitor of specific enzymes.
Industry
In the industrial sector, this compound could be used in the development of new materials with specific properties, such as enhanced conductivity or unique optical characteristics.
Mechanism of Action
The mechanism of action of (E)-N-(6-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-3-tosylpropanamide involves its interaction with molecular targets such as enzymes or receptors. The benzo[d]thiazole core may interact with the active site of enzymes, inhibiting their activity. The methoxy and tosyl groups can enhance the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Structural Comparison with Analogues
Table 1: Structural Features of Benzothiazole Derivatives
Key Observations:
- Electron-Withdrawing Groups: The target compound’s tosyl group contrasts with trifluoromethyl (CF₃) in ’s analogues, which enhances lipophilicity and metabolic stability .
- Electron-Donating Groups: The 6-methoxy group in the target compound may improve solubility compared to ’s 6-fluoro substituent, which introduces electronegativity but reduces polarity .
- Hybrid Features: The STING agonist in combines carbamoyl and hydroxypropoxy groups, favoring hydrogen bonding and aqueous solubility, unlike the target’s tosyl group, which may limit solubility .
Pharmacological and Physicochemical Properties
Table 3: Comparative Physicochemical Properties
Pharmacological Implications:
- The target’s tosyl group may reduce membrane permeability compared to ’s CF₃-containing analogues, which are more lipophilic .
- ’s triazole-thione compound demonstrates hydrogen-bond-driven crystal packing, suggesting the target compound’s NH and SO₂ groups could similarly influence solid-state stability .
Biological Activity
(E)-N-(6-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-3-tosylpropanamide is a synthetic compound notable for its potential biological activities, particularly in pharmacology. This compound integrates a benzo[d]thiazole moiety, which is often associated with various biological effects, including antimicrobial and anticancer properties. The following sections detail its structural characteristics, biological activities, and relevant research findings.
Structural Characteristics
The compound features a complex structure characterized by:
- Benzo[d]thiazole moiety : Known for its role in biological activity.
- Tosyl group : Enhances solubility and stability.
- Propanamide backbone : Contributes to its interaction with biological targets.
Biological Activity Overview
Preliminary studies indicate that compounds with similar structural characteristics exhibit a range of biological activities. The specific biological activity of this compound requires further investigation through in vitro and in vivo studies.
Potential Biological Activities
- Antimicrobial Activity : Compounds with benzo[d]thiazole derivatives have shown significant antimicrobial properties.
- Anticancer Activity : Similar compounds have been observed to inhibit cancer cell proliferation, particularly in breast cancer models.
- Neuroprotective Effects : Some derivatives exhibit neuroprotective properties, which could be beneficial in treating neurodegenerative diseases.
Case Studies
-
Anticancer Properties :
- A study evaluated the effects of benzo[d]thiazole derivatives on MCF-7 breast cancer cells, demonstrating that modifications to the structure could enhance cytotoxicity against these cells. The introduction of functional groups similar to those in this compound increased potency significantly.
- Antimicrobial Activity :
Comparative Analysis with Related Compounds
The following table summarizes the biological activities of structurally related compounds:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| Compound A | Benzo[d]thiazole | Antimicrobial |
| Compound B | Benzo[b][1,4]dioxine | Neuroprotective |
| Compound C | Carboxamide | Anticancer |
The uniqueness of this compound lies in its specific combination of functional groups that may offer enhanced biological activity compared to its analogs.
Understanding the mechanisms through which this compound exerts its effects is crucial for developing therapeutic applications. Potential mechanisms include:
- Inhibition of Tubulin Polymerization : Similar compounds have been shown to disrupt microtubule dynamics, leading to apoptosis in cancer cells.
- Modulation of Enzyme Activity : The presence of functional groups may interact with specific enzymes involved in metabolic pathways.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
